molecular formula C12H20O4 B083795 dibutan-2-yl (Z)-but-2-enedioate CAS No. 14447-12-2

dibutan-2-yl (Z)-but-2-enedioate

Cat. No.: B083795
CAS No.: 14447-12-2
M. Wt: 228.28 g/mol
InChI Key: MWJNGKOBSUBRNM-FPLPWBNLSA-N
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Description

Dibutan-2-yl (Z)-but-2-enedioate is a diester of maleic acid ((Z)-but-2-enedioic acid) with two sec-butyl (butan-2-yl) groups esterified at the carboxyl positions. Its molecular formula is C₁₂H₂₀O₄, with a molecular weight of 244.28 g/mol (calculated). The compound features a planar (Z)-configured double bond, which influences its stereochemical reactivity and physical properties. Notably, the CAS registry number 88457-27-6 corresponds to a mixture containing this compound alongside ethenyl acetate and another derivative, complicating its isolation in commercial contexts .

Properties

CAS No.

14447-12-2

Molecular Formula

C12H20O4

Molecular Weight

228.28 g/mol

IUPAC Name

dibutan-2-yl (Z)-but-2-enedioate

InChI

InChI=1S/C12H20O4/c1-5-9(3)15-11(13)7-8-12(14)16-10(4)6-2/h7-10H,5-6H2,1-4H3/b8-7-

InChI Key

MWJNGKOBSUBRNM-FPLPWBNLSA-N

SMILES

CCC(C)OC(=O)C=CC(=O)OC(C)CC

Isomeric SMILES

CCC(C)OC(=O)/C=C\C(=O)OC(C)CC

Canonical SMILES

CCC(C)OC(=O)C=CC(=O)OC(C)CC

Origin of Product

United States

Preparation Methods

dibutan-2-yl (Z)-but-2-enedioate can be synthesized through the esterification of maleic acid anhydride with sec-butanol in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .

Chemical Reactions Analysis

dibutan-2-yl (Z)-but-2-enedioate undergoes several types of chemical reactions, including:

Scientific Research Applications

dibutan-2-yl (Z)-but-2-enedioate has several applications in scientific research and industry:

Mechanism of Action

The mechanism of action of di-sec-butyl maleate primarily involves its reactivity due to the presence of the ester and double bond functionalities. These reactive sites allow it to participate in various chemical reactions, including addition and polymerization reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it undergoes .

Comparison with Similar Compounds

Key Trends:

  • Molecular Weight : Increases with alkyl chain length (dimethyl < diethyl < dibutyl < dihexyl).
  • Hydrophobicity : Longer/branched alkyl groups (e.g., sec-butyl, hexyl) enhance lipid solubility, reducing water miscibility .
  • Volatility : Shorter chains (methyl, ethyl) exhibit higher volatility than bulkier esters (butyl, hexyl) .

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